Ethyl 3-(5-bromofuran-2-yl)-1,2,4-oxadiazole-5-carboxylate
Description
Historical Development of 1,2,4-Oxadiazole Research
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger through the reaction of amidoximes with acyl chlorides, initially garnered limited attention until the mid-20th century. Its structural resemblance to esters and amides, combined with metabolic stability, positioned it as a critical bioisostere in medicinal chemistry. The 1960s marked a turning point with the commercialization of Oxolamine, a 1,2,4-oxadiazole derivative used as a cough suppressant, validating its pharmaceutical potential. Over subsequent decades, researchers exploited its versatile reactivity to develop compounds targeting diverse biological pathways, including antimicrobial, anticancer, and anti-inflammatory activities.
The heterocycle’s synthetic flexibility—achieved via cycloaddition or heterocyclization reactions—enabled systematic exploration of substituent effects. For instance, substitutions at the 3- and 5-positions of the oxadiazole ring were shown to modulate electronic properties and binding affinities, laying the groundwork for derivatives like ethyl 3-(5-bromofuran-2-yl)-1,2,4-oxadiazole-5-carboxylate.
Significance of Bromo-Furan Substituted Oxadiazoles
Bromo-furan substituents introduce distinct electronic and steric features to the 1,2,4-oxadiazole scaffold. The bromine atom’s electron-withdrawing nature enhances electrophilicity at the oxadiazole core, facilitating interactions with biological targets such as enzymes or receptors. Meanwhile, the furan ring contributes π-π stacking capabilities and hydrogen-bonding motifs, critical for molecular recognition in drug-receptor complexes.
Recent studies highlight bromo-furan-oxadiazole hybrids in antimicrobial contexts. For example, analogs with nitro or halogen substitutions demonstrated potent activity against Staphylococcus aureus and Escherichia coli, attributed to efflux pump inhibition or interference with bacterial cell wall synthesis. These findings underscore the scaffold’s adaptability in addressing drug-resistant pathogens, a priority in modern medicinal chemistry.
Research Evolution of this compound
The synthesis of this compound (molecular formula C~9~H~7~BrN~2~O~4~) typically follows a two-step protocol:
- Amidoxime Formation : Reaction of 5-bromofuran-2-carbonitrile with hydroxylamine hydrochloride yields the corresponding amidoxime intermediate.
- Heterocyclization : Treatment with ethyl chlorooxoacetate in the presence of a base (e.g., pyridine) induces cyclization, forming the 1,2,4-oxadiazole ring.
Table 1: Synthetic Routes for Bromo-Furan-Oxadiazole Derivatives
| Starting Material | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 5-Bromofuran-2-carbonitrile | NH~2~OH·HCl, Na~2~CO~3~ | Ethanol, reflux | 75–85 |
| Amidoxime intermediate | Ethyl chlorooxoacetate | Pyridine, RT | 60–70 |
This compound’s structural uniqueness lies in its bromo-furan moiety at position 3 and an ester group at position 5, which collectively enhance solubility and target engagement. Preliminary computational studies suggest affinity for penicillin-binding proteins (PBPs) and bacterial efflux pumps, though experimental validation remains ongoing.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(5-bromofuran-2-yl)-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O4/c1-2-14-9(13)8-11-7(12-16-8)5-3-4-6(10)15-5/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJURUKHGHOQGEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-bromofuran-2-yl)-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of 5-bromofuran-2-carboxylic acid with ethyl oxalyl chloride, followed by cyclization with hydrazine hydrate. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques like recrystallization and chromatography are common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-bromofuran-2-yl)-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to tetrahydrofuran derivatives.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-(5-substituted furan-2-yl)-1,2,4-oxadiazole-5-carboxylates.
Oxidation: Formation of furanones.
Reduction: Formation of tetrahydrofuran derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research has shown that derivatives of the oxadiazole class, including ethyl 3-(5-bromofuran-2-yl)-1,2,4-oxadiazole-5-carboxylate, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth and biofilm formation of pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae .
1.2 Antitubercular Activity
The compound's structural similarity to known inhibitors has led to investigations into its potential as an antitubercular agent. Studies indicate that oxadiazole derivatives can inhibit the MbtI enzyme, crucial for mycobacterial cell wall synthesis. This compound has been identified as a promising candidate in this context .
1.3 Cancer Research
Compounds containing the oxadiazole moiety have shown promise as anticancer agents. They are believed to induce apoptosis in cancer cells by activating caspases . this compound may share these properties, making it a subject of ongoing research for its potential use in cancer therapy.
Biological Research Applications
2.1 Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit various enzymes, including acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's . The structure of this compound allows it to interact effectively with the active site of AChE.
2.2 Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to optimize the biological activity of oxadiazole derivatives. This compound serves as a lead compound in these studies due to its favorable pharmacological profile . Researchers aim to modify the compound's structure to enhance its efficacy and selectivity against target enzymes.
Material Science Applications
3.1 Development of Novel Materials
The unique electronic properties of oxadiazoles make them suitable for applications in material science. This compound can be used in the synthesis of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties .
Summary Table: Applications of this compound
Mechanism of Action
The mechanism of action of Ethyl 3-(5-bromofuran-2-yl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine substituent and the oxadiazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Key Observations :
- Bromofuran vs. Alkyl Substituents : The bromofuran group increases molecular weight compared to alkyl substituents (e.g., cyclopentyl: 210.23 g/mol vs. bromofuran: ~300 g/mol). Bromine’s electronegativity and size may enhance polarizability and susceptibility to nucleophilic substitution .
- Aromatic vs.
Stability and Reactivity
- Alkyl Derivatives (e.g., cyclopentyl, isopropyl) : Stable under standard storage conditions but reactive with strong oxidizers .
- Bromofuran Derivative : The bromine atom may render the compound light-sensitive and prone to debromination under reducing conditions. Furan rings are susceptible to electrophilic substitution, enabling further functionalization .
- Aromatic Derivatives (e.g., fluorophenyl) : Enhanced thermal stability due to aromatic conjugation; halogen atoms (F, Cl) resist hydrolysis but participate in cross-coupling reactions .
Biological Activity
Ethyl 3-(5-bromofuran-2-yl)-1,2,4-oxadiazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antitumor, and anti-inflammatory properties, supported by data tables and relevant case studies.
- Molecular Formula : CHBrNO
- Molecular Weight : 221.01 g/mol
- CAS Number : 121562-09-2
- Structure : The compound features a furan ring substituted with bromine and an oxadiazole moiety, which is known for its biological activity.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of oxadiazole derivatives, including this compound.
Antifungal Activity
In a study assessing various oxadiazole derivatives against fungal strains, this compound demonstrated significant activity against Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values are summarized below:
| Compound | MIC (µg/ml) | Candida albicans | Aspergillus niger |
|---|---|---|---|
| This compound | 1.6 | 1.6 | |
| Reference Drug (Ketoconazole) | 0.8 | 0.8 |
This indicates that the compound is comparably effective against these fungal pathogens .
Antibacterial Activity
The antibacterial efficacy of the compound has also been evaluated against various bacterial strains. The results are as follows:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 20 |
| Reference Drug (Ampicillin) | E. coli | 27 |
The compound exhibited notable inhibition against E. coli, suggesting its potential as an antibacterial agent .
Antitumor Activity
This compound has been investigated for its antitumor properties. Research indicates that compounds in the oxadiazole family can act as inducers of apoptosis through the activation of caspases. This mechanism is crucial for cancer treatment as it promotes programmed cell death in tumor cells .
Case Study: Induction of Apoptosis
In a study focused on the effects of oxadiazoles on cancer cell lines, it was found that this compound significantly increased caspase activity in treated cells compared to control groups. This suggests its viability as a candidate for further development in cancer therapy .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound were assessed using the formalin-induced edema model in rats. The findings indicated that the compound exhibited significant anti-inflammatory effects at doses comparable to those of standard anti-inflammatory drugs such as Indomethacin .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
